molecular formula C₁₇H₁₈N₅NaO₆S₂ B033173 Cefovecin sodium CAS No. 141195-77-9

Cefovecin sodium

Cat. No. B033173
CAS RN: 141195-77-9
M. Wt: 475.5 g/mol
InChI Key: QRIBXVGHDLFNNE-VQWMGBAQSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cefovecin sodium is a long-acting, third-generation cephalosporin antibiotic, primarily approved for the treatment of skin infections in dogs and cats. It is known for its extended duration of action, owing to its pharmacokinetic properties that allow for slow elimination and high bioavailability in treated animals. Unlike traditional antibiotics requiring daily administration, cefovecin's long-acting formulation necessitates less frequent dosing, making it a convenient option for pet owners and veterinarians. This antibiotic exhibits broad-spectrum activity against a wide range of gram-positive and gram-negative bacteria, rendering it an effective choice for treating various bacterial infections (Ren Miao-xia, 2015).

Synthesis Analysis

This compound is synthesized through a series of chemical reactions starting from key precursors like 7-aminocephalosporanic acid (7-ACA). The synthesis process involves protection, substitution, and condensation reactions, followed by deprotection to yield the active cephalosporin derivative. This complex synthesis pathway is crucial for imparting cefovecin with its unique pharmacological properties, such as resistance to beta-lactamase enzymes and broad-spectrum antibacterial activity. While specific details on the synthesis of this compound are proprietary, similar cephalosporins undergo rigorous synthesis processes to ensure their efficacy and stability (L. Jian, 2009).

Scientific Research Applications

  • Predicting mecA Gene Carriage in Staphylococcus pseudintermedius : Iyori et al. (2013) found that the cefovecin disk-diffusion test could predict mecA gene carriage in Staphylococcus pseudintermedius and the in vivo efficacy of cefovecin therapy in dogs with superficial pyoderma (Iyori et al., 2013).

  • Treatment of Skin Infections in Cats : Six et al. (2009) reported that cefovecin sodium is as effective as cefadroxil in treating cats with naturally occurring skin infections, highlighting its safety and efficacy (Six et al., 2009).

  • Use in Sea Otters : A study by Lee et al. (2016) found that a single subcutaneous dose of this compound in sea otters was clinically safe and a viable option for long-acting antimicrobial therapy (Lee et al., 2016).

  • General Overview : Ren Miao-xia (2015) highlighted that cefovecin is a new animal-dedicated broad-spectrum cephalosporin with rapid absorption, slow elimination, high bioavailability, long efficacy, and a high therapeutic index (Ren Miao-xia, 2015).

  • Use in Patagonian Sea Lions : García-Párraga et al. (2016) showed that cefovecin has a long-lasting effect in Patagonian sea lions after subcutaneous or intramuscular injection, making it a promising antimicrobial for these animals (García-Párraga et al., 2016).

  • Bactericidal Activity : Stegemann et al. (2006) demonstrated that cefovecin exhibited in vitro activity against major aerobic and anaerobic bacterial pathogens associated with skin, urinary tract, and periodontal infections in dogs and cats (Stegemann et al., 2006).

  • Intra-articular Administration in Horses : Pérez‐Nogués et al. (2017) found that intra-articular administration of this compound in horses offers good pharmacokinetic behavior and good local tolerance for managing septic arthritis (Pérez‐Nogués et al., 2017).

Mechanism of Action

Target of Action

Cefovecin sodium, a third-generation cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) in the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for bacterial survival .

Mode of Action

This compound exerts its antibacterial effects by binding to PBPs, thereby inhibiting bacterial cell wall synthesis . This interaction disrupts the structural integrity of the bacterial cell wall, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway. By binding to PBPs, this compound prevents the cross-linking of peptidoglycan chains, a critical step in cell wall synthesis. This disruption in the pathway leads to the weakening of the bacterial cell wall, causing bacterial cell lysis and death .

Pharmacokinetics

It is rapidly and completely absorbed following subcutaneous administration . In dogs, the half-life of cefovecin is 5.5 days, and in cats, it is 6.9 days . Due to its high protein-binding property, this compound remains in the body for up to 65 days .

Result of Action

The molecular effect of this compound’s action is the disruption of the bacterial cell wall, leading to cell death . On a cellular level, this results in the effective treatment of skin infections in cats and dogs caused by susceptible strains of bacteria, including Staphylococcus intermedius, Streptococcus canis, and Pasteurella multocida .

Action Environment

Environmental factors such as the presence of other drugs, patient compliance, and the specific characteristics of the infection site can influence the action, efficacy, and stability of this compound. For instance, the long duration of therapeutic plasma concentrations and lack of adverse effects make this compound a useful antimicrobial drug for treating skin infections in cats and dogs . These injectable agents can present long-lasting subtherapeutic concentrations after the resolution of infection, which is related to the development of microbial resistance .

Safety and Hazards

Cefovecin sodium may cause an allergic skin reaction. In case of skin contact, wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention. Wash contaminated clothing before reuse .

Future Directions

Cefovecin sodium’s convenient one-time dosing eliminates reliance on owner compliance while providing efficacy similar to that of traditional oral antibiotic regimens . In vitro cefovecin protein binding was evaluated in plasma from 22 nondomestic species representing a broad range of taxa . These findings may aid in selecting species for cefovecin pharmacokinetic research and for empirical treatment of infections caused by susceptible bacteria .

properties

IUPAC Name

sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O6S2.Na/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9;/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26);/q;+1/p-1/b21-10-;/t9-,11+,15+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIBXVGHDLFNNE-VQWMGBAQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)[C@@H]4CCCO4)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N5NaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016633
Record name Cefovecin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

141195-77-9
Record name Cefovecin sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141195779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefovecin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFOVECIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL8Q24959P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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